{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluorobut-3-en-1-yloxy group.
Vorbereitungsmethoden
The synthesis of {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid typically involves the reaction of 4-bromophenylboronic acid with 3,4,4-trifluorobut-3-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluorobut-3-en-1-yloxy group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions
Wissenschaftliche Forschungsanwendungen
{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: It is explored for its potential use in the design of new pharmaceuticals, especially those targeting metabolic pathways involving boron.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. This property is particularly valuable in the design of enzyme inhibitors for therapeutic applications. The trifluorobut-3-en-1-yloxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the trifluorobut-3-en-1-yloxy group, making it less lipophilic and less effective in certain applications.
4-Fluorophenylboronic acid: Contains a fluorine atom on the phenyl ring, which alters its reactivity and interaction with molecular targets.
4-Methoxyphenylboronic acid: Contains a methoxy group, which affects its electronic properties and reactivity. The unique trifluorobut-3-en-1-yloxy group in this compound provides distinct advantages in terms of reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
958453-62-8 |
---|---|
Molekularformel |
C10H10BF3O3 |
Molekulargewicht |
245.99 g/mol |
IUPAC-Name |
[4-(3,4,4-trifluorobut-3-enoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O3/c12-9(10(13)14)5-6-17-8-3-1-7(2-4-8)11(15)16/h1-4,15-16H,5-6H2 |
InChI-Schlüssel |
KXNFCWJTRPDIKX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OCCC(=C(F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.